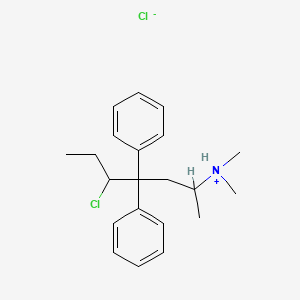
3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride is a synthetic compound that belongs to the class of opioid analgesics. It is structurally related to methadone and methadol, which are well-known for their potent analgesic properties. This compound is primarily used in the field of medicine for pain management and as a substitution therapy for opioid addiction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride involves several steps. One common method includes the reaction of 4,4-diphenylheptan-2-one with dimethylamine in the presence of a reducing agent. The reaction conditions typically involve a temperature range of 50-70°C and a reaction time of 4-6 hours. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) is common to facilitate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to yield reduced amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), acidic or basic medium, temperature range of 60-80°C.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst, room temperature to 50°C.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃), aqueous medium, temperature range of 40-60°C.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Employed in pain management and opioid substitution therapy. It is also studied for its potential use in treating opioid addiction.
Mecanismo De Acción
The compound exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects by inhibiting the transmission of pain signals. The activation of these receptors also results in the release of neurotransmitters such as dopamine, which contributes to its pain-relieving properties .
Comparación Con Compuestos Similares
Similar Compounds
Methadone: Shares a similar structure and is used for pain management and opioid substitution therapy.
Methadol: Another structurally related compound with similar analgesic properties.
Dimepheptanol: Known for its potent analgesic effects and used in similar therapeutic applications.
Uniqueness
3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride is unique due to its specific chemical modifications, which enhance its binding affinity to opioid receptors and improve its pharmacokinetic profile. These modifications result in a compound with potent analgesic properties and a longer duration of action compared to its analogs .
Propiedades
Número CAS |
63834-24-2 |
|---|---|
Fórmula molecular |
C21H29Cl2N |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
(5-chloro-4,4-diphenylheptan-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H28ClN.ClH/c1-5-20(22)21(16-17(2)23(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H |
Clave InChI |
HDGAKKHUALYJSA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


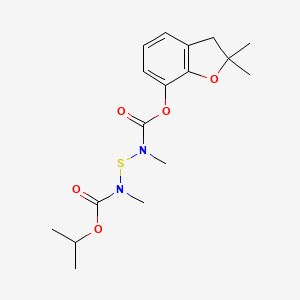

![N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide](/img/structure/B13772267.png)

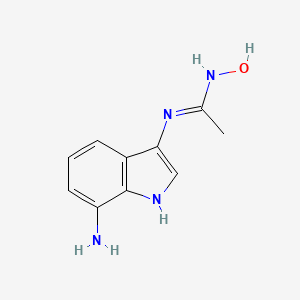
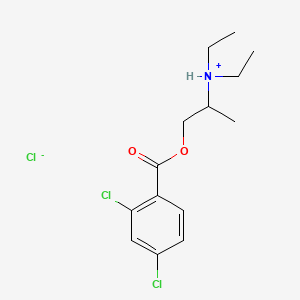

![8-ethyl-5,11-dithia-8-azatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B13772282.png)
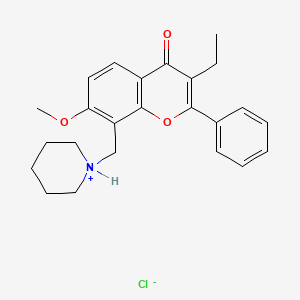

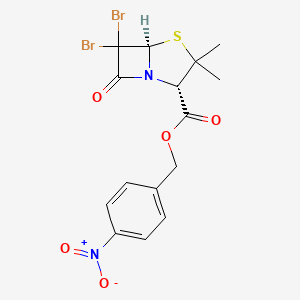
![Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane](/img/structure/B13772304.png)

![2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13772316.png)
